3-(benzylsulfonyl)-N-(1,3-thiazol-2-yl)propanamide
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Overview
Description
3-Phenylmethanesulfonyl-N-(1,3-thiazol-2-yl)propanamide is a compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenylmethanesulfonyl-N-(1,3-thiazol-2-yl)propanamide typically involves the reaction of a thiazole derivative with a sulfonyl chloride and a propanamide derivative. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial-grade solvents and reagents, as well as optimized reaction conditions to maximize yield and purity. The process would also involve steps for purification, such as recrystallization or chromatography, to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-Phenylmethanesulfonyl-N-(1,3-thiazol-2-yl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidines.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidines.
Scientific Research Applications
3-Phenylmethanesulfonyl-N-(1,3-thiazol-2-yl)propanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-phenylmethanesulfonyl-N-(1,3-thiazol-2-yl)propanamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The sulfonyl group can also form strong interactions with proteins, affecting their function. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
2,4-Disubstituted Thiazoles: These compounds also contain a thiazole ring and have similar biological activities, such as antibacterial and antifungal properties.
3-Phenyl(1,3-thiazol-2-yl)amino Propanoic Acids: These compounds have similar structures and are used in similar applications, such as promoting plant growth and increasing seed yield.
Uniqueness
3-Phenylmethanesulfonyl-N-(1,3-thiazol-2-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the sulfonyl and thiazole groups allows for a wide range of chemical reactions and interactions with biological targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C13H14N2O3S2 |
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Molecular Weight |
310.4 g/mol |
IUPAC Name |
3-benzylsulfonyl-N-(1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C13H14N2O3S2/c16-12(15-13-14-7-8-19-13)6-9-20(17,18)10-11-4-2-1-3-5-11/h1-5,7-8H,6,9-10H2,(H,14,15,16) |
InChI Key |
DWEACDMAKFEUGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CCC(=O)NC2=NC=CS2 |
Origin of Product |
United States |
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